21-Dehydroxy Desoxymetasone

Description

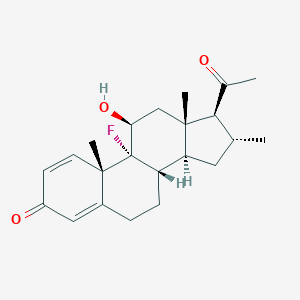

Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17S)-17-acetyl-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO3/c1-12-9-17-16-6-5-14-10-15(25)7-8-21(14,4)22(16,23)18(26)11-20(17,3)19(12)13(2)24/h7-8,10,12,16-19,26H,5-6,9,11H2,1-4H3/t12-,16+,17+,18+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUABADHSGXOHOJ-GAYBOGBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)C)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 21 Dehydroxy Desoxymetasone

De Novo Synthesis Methodologies for 21-Dehydroxy Desoxymetasone

The de novo synthesis of this compound, a C21 steroid, represents a significant challenge in organic chemistry, requiring a lengthy and complex sequence of reactions. Such syntheses are typically not performed in a single linear sequence from simple achiral precursors but rather rely on the modification of existing steroidal scaffolds obtained from natural sources. rsc.org These approaches, often termed "semisynthesis," provide a more economically viable and practical route to complex corticosteroids and their analogs.

The industrial production of corticosteroids and their intermediates is heavily reliant on the availability of suitable starting materials. Historically, diosgenin (B1670711), a sapogenin extracted from yams, has been a cornerstone precursor for the synthesis of a wide array of steroid hormones. researchgate.net The chemical degradation of diosgenin provides access to crucial 21-carbon steroid intermediates. researchgate.net

| Precursor | Source | Significance in Synthesis |

|---|---|---|

| Diosgenin | Yams (e.g., Dioscorea species) | Key starting material for chemical conversion to 21-carbon steroid hormone precursors like progesterone (B1679170) and hydrocortisone (B1673445). researchgate.net |

| Phytosterols (e.g., Stigmasterol, Sitosterol) | Soybeans, Pine trees | Utilized in fermentation processes to produce steroid intermediates such as androstenedione (B190577) (AD). researchgate.net |

| Cortisone (B1669442)/Hydrocortisone | Industrial Synthesis | Advanced intermediates that can be microbially converted to more potent analogs like prednisone (B1679067) and prednisolone (B192156). nih.gov |

The construction of the this compound molecule from a suitable precursor involves a series of highly specific chemical transformations. These reactions are designed to install the required functional groups—such as fluorine at C9, a hydroxyl group at C11, a double bond at C1-C2, and an acetyl group at C17—with precise stereochemical control.

The introduction of a fluorine atom into a steroid nucleus can significantly enhance its biological activity. Diethylaminosulfur trifluoride (DAST) is a widely used nucleophilic fluorinating agent capable of converting hydroxyl groups to fluorine atoms. nih.gov This reagent is particularly useful for the deoxyfluorination of alcohols under mild conditions. scientificupdate.comresearchgate.net In the context of corticosteroid synthesis, DAST can be used to replace a hydroxyl group with fluorine, a key step in producing potent fluorinated analogs. The mechanism of deoxyfluorination with DAST is proposed to proceed through either an SN1 or SN2 pathway after the initial reaction of the alcohol with the reagent. researchgate.net

| Fluorinating Agent | Abbreviation | Typical Application |

|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Deoxyfluorination of primary, secondary, and tertiary alcohols. nih.gov |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxofluor | A thermally more stable alternative to DAST for deoxyfluorination reactions. scientificupdate.com |

| Selectfluor | N/A | Electrophilic fluorinating agent, often used in photoredox catalysis for fluorinating radical intermediates. scientificupdate.com |

Hydroxylation is a critical transformation in steroid synthesis, as the position and stereochemistry of hydroxyl groups are paramount to biological function. nih.gov While chemical hydroxylation can be challenging to control, enzymatic and microbial hydroxylation methods offer remarkable site-specificity and stereoselectivity. rsc.org Cytochrome P450 monooxygenases (P450s) are a key class of enzymes used in the biotechnological production of steroidal pharmaceuticals, capable of catalyzing the hydroxylation of unactivated C-H bonds at various positions on the steroid scaffold. researchgate.net For example, the introduction of an 11β-hydroxyl group, a common feature in glucocorticoids, is often achieved through microbial fermentation.

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Microbial Biotransformation | Whole-cell microorganisms (e.g., fungi, bacteria) | High regio- and stereoselectivity for specific positions (e.g., 11α, 11β, 9α). researchgate.net |

| Enzymatic Hydroxylation | Isolated enzymes (e.g., Cytochrome P450s, αKG OXs) | Provides precise control over hydroxylation and allows for enzyme engineering to alter selectivity. rsc.org |

| Chemical Synthesis | Oxidizing agents (e.g., peroxy acids, osmium tetroxide) | Less selective; often requires multi-step protection-deprotection strategies. |

The introduction of a double bond between the C1 and C2 positions of the steroid A-ring is a crucial step in the synthesis of potent anti-inflammatory steroids like prednisone and dexamethasone (B1670325). nih.govacs.org This Δ¹-dehydrogenation transforms a 3-ketosteroid into a 1,4-diene-3-one system. While chemical methods exist, this transformation is preferentially carried out using microbial systems or isolated enzymes due to high efficiency and selectivity. researchgate.net The key enzyme responsible is 3-ketosteroid-Δ¹-dehydrogenase (Δ¹-KSTD), which is FAD-dependent. rsc.orgacs.org The reaction mechanism involves a two-step process: proton abstraction followed by a rate-limiting hydride transfer to the FAD cofactor. researchgate.netacs.org

| Catalyst Type | Example | Substrate | Product |

|---|---|---|---|

| Whole-Cell Biocatalyst | Rhodococcus species (e.g., R. ruber) | Cortisone, Hydrocortisone | Prednisone, Prednisolone. nih.gov |

| Isolated Enzyme | 3-ketosteroid-Δ¹-dehydrogenase (Δ¹-KSTD) | 4-androstene-3,17-dione (AD) | 1,4-androstadiene-3,17-dione (ADD). acs.org |

| Chemical Reagent | Selenium Dioxide (SeO₂) | Saturated 3-ketosteroids | Δ¹-3-ketosteroids |

Acetylation is a common chemical modification in steroid chemistry used to prepare analogs or protect hydroxyl groups. nih.gov The introduction of an acetyl group can be achieved by reacting the steroid with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. researchgate.net The reaction is typically performed in the presence of a base like pyridine (B92270), which acts as both a solvent and a catalyst. google.com Alternative methods may use other bases like triethylamine (B128534) (Et3N) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane (B109758) (DCM). researchgate.net For the synthesis of 21-acetylates of C21 steroids, the reaction of the corresponding 21-hydroxy steroid with acetic anhydride is a standard procedure. google.com

| Reagent System | Typical Conditions | Function |

|---|---|---|

| Acetic Anhydride / Pyridine | Room temperature or gentle heating (e.g., 70°C). researchgate.net | Pyridine acts as a nucleophilic catalyst and acid scavenger. google.com |

| Acetyl Chloride / Pyridine | Typically performed at low temperatures. | A more reactive alternative to acetic anhydride. researchgate.net |

| Acetic Anhydride / Triethylamine / DMAP | Dichloromethane (DCM) solvent. | DMAP is a highly effective acylation catalyst. researchgate.net |

| Acetic Anhydride / Sodium Acetate (B1210297) | Tetrahydrofuran (THF)/Acetone solvent, 30-50°C. | A "green" alternative to pyridine-based systems. google.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetic Anhydride |

| Acetyl Chloride |

| Androstenedione (AD) |

| 1,4-Androstadiene-3,17-dione (ADD) |

| Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxofluor) |

| Cortisone |

| Dexamethasone |

| Dichloromethane (DCM) |

| Diethylaminosulfur Trifluoride (DAST) |

| 4-Dimethylaminopyridine (DMAP) |

| Diosgenin |

| Hydrocortisone |

| Prednisolone |

| Prednisone |

| Progesterone |

| Pyridine |

| Selenium Dioxide |

| Sitosterol |

| Sodium Acetate |

| Stigmasterol |

| Tetrahydrofuran (THF) |

| Triethylamine |

Key Reaction Conditions and Reagents in Stereoselective Synthesis

Deuteration Methods and Stereochemical Control

The introduction of deuterium (B1214612) into the this compound framework can be achieved through various methods, primarily targeting the exchange of protons alpha to the ketone functionalities at C-3 and C-20. acs.org Stereochemical control is a critical aspect of these transformations, dictated by the rigid, polycyclic nature of the steroid nucleus.

Base-catalyzed enolization is a common strategy for deuteration at positions adjacent to a carbonyl group. In the presence of a deuterated solvent (e.g., D₂O) and a base, the protons at C-2, C-4, and C-17, as well as the methyl protons at C-21, can undergo exchange. The stereoselectivity of this exchange is influenced by steric hindrance. The bulky steroid backbone typically directs the approach of the deuteron (B1233211) from the less hindered α-face.

For more specific labeling, reductive deuteration methods can be employed. For instance, the reduction of an enone or a suitably protected precursor with deuterium gas (D₂) and a metal catalyst can introduce deuterium atoms with specific stereochemistry. researchgate.net The choice of catalyst and reaction conditions plays a pivotal role in controlling the stereochemical outcome of the addition across a double bond. Advanced NMR techniques are crucial for confirming the position and stereochemistry of the incorporated deuterium. researchgate.net

Table 1: Potential Deuteration Strategies for this compound

| Method | Target Position(s) | Reagents | Expected Stereochemical Control |

|---|---|---|---|

| Base-Catalyzed H/D Exchange | C-2, C-4, C-17, C-21 | NaOD, D₂O | Kinetically controlled, depends on enolate stability and steric access. |

| Catalytic Deuteration | C1-C2, C4-C5 (of precursor) | D₂, Pd/C or PtO₂ | Typically syn-addition, facial selectivity depends on substrate and catalyst. |

Multistep Synthetic Pathways for Corticosteroid Derivatives

The synthesis of this compound is intrinsically linked to the synthetic pathways developed for other corticosteroids. A plausible route would involve the modification of a readily available steroid precursor. One such strategy begins with the conversion of a 21-hydroxy corticosteroid, like Prednisolone or a related 17-ester derivative, into a 21-deoxy (or 21-dehydroxy) compound.

This transformation can be accomplished via a two-step sequence. First, the 21-hydroxyl group is converted into a good leaving group, such as a sulfonate ester (e.g., mesylate or tosylate). Subsequently, this group is reductively cleaved. A common method for this cleavage is the reaction of the 21-sulfonate with an alkali metal iodide, such as sodium iodide, which forms a 21-iodo intermediate that is then reduced to the 21-dehydroxy product. google.com This general approach has been successfully applied to the synthesis of various 21-desoxy steroids. acs.org The introduction of the 9α-fluoro and 11β-hydroxy groups, characteristic of Desoximetasone (B1670307), is typically achieved earlier in the synthetic sequence through established methods in steroid synthesis, often involving microbiological hydroxylation or chemical transformations involving bromohydrin or epoxide intermediates. chemicalbook.com

Chemical Transformations and Derivatization Approaches

The reactivity of this compound is dictated by its array of functional groups, including the conjugated dienone system in the A-ring, the isolated ketone at C-20, and the secondary alcohol at C-11.

Oxidation Reactions and Reagents

The primary site for oxidation on the this compound molecule is the secondary alcohol at the C-11 position. Treatment with common oxidizing agents can convert the 11β-hydroxyl group into an 11-keto group.

Pyridinium Chlorochromate (PCC): This reagent is a mild oxidizing agent that effectively converts secondary alcohols to ketones without affecting other sensitive functional groups like the double bonds in the A-ring.

Chromium Trioxide (CrO₃): In the presence of pyridine (Collins reagent) or in acidic conditions (Jones reagent), chromium trioxide is a powerful oxidizing agent for converting the 11β-hydroxyl to a ketone. The choice of conditions is critical to avoid side reactions.

The enzymatic interconversion of 11β-hydroxy steroids to their 11-keto counterparts is also a key biological transformation, catalyzed by enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.govmdpi.com

Reduction Reactions and Reagents

The two ketone groups at C-3 and C-20 are susceptible to reduction by hydride reagents. The selectivity and stereochemistry of the reduction are highly dependent on the reagent used. acs.orgacs.org

Sodium Borohydride (NaBH₄): This is a relatively mild reducing agent that will selectively reduce the C-3 and C-20 ketones to their corresponding alcohols. masterorganicchemistry.com It typically does not reduce the conjugated double bonds of the A-ring. The reduction of the 3-keto group often leads to the 3β-hydroxy derivative, while the reduction of the 20-keto group yields a mixture of 20R and 20S epimers. The stereochemical outcome can be influenced by additives like cerium(III) chloride (Luche reduction), which can alter the ratio of alcohol epimers formed. nih.gov

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and will reduce both the C-3 and C-20 ketones. It can also reduce the conjugated dienone system in the A-ring, leading to a more complex mixture of products. The stereochemistry of these reductions is generally governed by steric approach control, where the hydride attacks from the less hindered face of the molecule. researchgate.net

Substitution Reactions, Including Halogenation

Substitution reactions on the this compound skeleton can occur at several positions. Halogenation is a key transformation. The enolizable positions alpha to the C-3 ketone (C-2 and C-4) are susceptible to electrophilic halogenation under appropriate conditions. Dehydrogenation of the A-ring using reagents like chloranil (B122849) can also be considered a substitution reaction, leading to further unsaturation. nih.gov Substitution of the 11β-hydroxyl group can also be achieved after converting it into a better leaving group, such as a tosylate, allowing for nucleophilic substitution.

Generation of Epoxy and Hydroxy Derivatives

The conjugated diene system in the A-ring (C1=C2 and C4=C5) is a prime target for epoxidation and hydroxylation reactions.

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the epoxidation of alkenes. nih.gov In steroids, the epoxidation of the A-ring dienes is often regioselective and stereoselective. For a 1,4-diene-3-one system, epoxidation may occur at either double bond. The stereochemistry is typically controlled by the steric environment, with the reagent attacking from the less hindered α-face of the steroid nucleus. researchgate.net Epoxidation of 4,6-dienes has been shown to be influenced by the directing effects of existing functional groups. researchgate.net

Hydroxylation: Dihydroxylation of the double bonds can be achieved to form vicinal diols. wikipedia.org Reagents like osmium tetroxide (OsO₄) typically result in syn-dihydroxylation, with the addition occurring from the less hindered α-face. The Woodward modification of the Prévost reaction, using iodine and silver acetate in wet acetic acid, can also be employed for cis-hydroxylation. acs.org

Table 2: Summary of Chemical Transformations for this compound

| Reaction Type | Reagent(s) | Target Site | Expected Product |

|---|---|---|---|

| Oxidation | PCC or CrO₃/Pyridine | 11β-OH | 11-Keto derivative |

| Reduction | NaBH₄ | C-3 and C-20 Ketones | 3-Hydroxy and 20-Hydroxy derivatives |

| Reduction | LiAlH₄ | C-3, C-20 Ketones, A-Ring | Saturated poly-hydroxy derivatives |

| Epoxidation | m-CPBA | A-Ring Double Bonds | Epoxy derivatives (e.g., 1α,2α-epoxide or 4,5-epoxide) |

Formation of Acetate Esters for Research Applications

The chemical structure of this compound is characterized by the absence of a hydroxyl (-OH) group at the 21-position of the steroid backbone. Its IUPAC name is (8S,9R,10S,11S,13S,14S,16R,17S)-17-acetyl-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one. veeprho.com Due to the lack of a hydroxyl functional group at the C21 position, direct formation of a 21-acetate ester from this compound is not chemically feasible.

However, in the context of research and pharmaceutical analysis, the closely related compound, Desoximetasone 21-acetate, is of significant interest. This compound serves as a reference standard and a key intermediate in the synthesis of Desoximetasone. google.comsynthinkchemicals.com The synthesis of Desoximetasone often involves the hydrolysis of Desoximetasone 21-acetate as a final step. google.com Conversely, the esterification of Desoximetasone to form its 21-acetate is a fundamental transformation. This process typically involves reacting Desoximetasone, which possesses a C21 hydroxyl group, with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable catalyst or base.

The analytical data and properties of Desoximetasone 21-acetate are well-characterized, making it an essential tool for the identification and quantification of impurities in Desoximetasone manufacturing. synthinkchemicals.com

Table 1: Properties of Desoximetasone 21-Acetate

| Property | Value |

|---|---|

| CAS Number | 1597-78-0 |

| Molecular Formula | C24H31FO5 |

| Molecular Weight | 418.5 g/mol |

| Synonyms | 21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione |

Data sourced from SynThink Research Chemicals. synthinkchemicals.com

Synthetic Preparation of Deuterated Analogs for Research

Deuterated analogs of pharmaceutical compounds, including corticosteroids like this compound, are invaluable tools in research. They are primarily used in metabolic studies to trace the biotransformation of a drug and as internal standards for quantitative analysis by mass spectrometry, owing to their distinct mass while retaining similar chemical properties.

While specific synthetic routes for deuterated this compound are not extensively detailed in published literature, general methods for deuterium incorporation in steroid-like molecules can be applied. These strategies offer plausible pathways for the preparation of its deuterated analogs.

Key Synthetic Approaches:

Catalytic Hydrogen-Deuterium Exchange: This method involves treating the parent compound with a deuterium source, such as deuterium oxide (D₂O), in the presence of a metal catalyst like Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C). epj-conferences.org This can lead to the exchange of hydrogen atoms for deuterium at various positions on the steroid nucleus, particularly at activated sites.

Reduction with Deuterated Reagents: The introduction of deuterium can be achieved by using deuterated reducing agents. For instance, if a synthetic precursor to this compound contained a suitable functional group (e.g., a double bond or a ketone), it could be reduced using a reagent like sodium borodeuteride (NaBD₄) to introduce deuterium atoms at specific locations. nih.gov

Use of Deuterated Building Blocks: A more targeted approach involves using deuterated starting materials or intermediates in the total synthesis of the molecule. nih.gov This allows for the precise placement of deuterium atoms at non-exchangeable positions, which is critical for metabolic stability studies.

These methods allow for the preparation of various isotopologues of this compound, which can then be used to investigate its metabolic fate and for precise quantification in complex biological matrices.

Table 2: Potential Deuteration Strategies for this compound Analogs

| Deuteration Method | Potential Reagent/Condition | Target Position for Deuteration | Research Application |

|---|---|---|---|

| Catalytic H/D Exchange | D₂O, Pd/C, heat | Various positions on the steroid ring | Pharmacokinetic studies |

| Reduction of Precursor | Sodium Borodeuteride (NaBD₄) | Specific sites depending on precursor structure | Internal standard for mass spectrometry |

Mechanistic Investigations of 21 Dehydroxy Desoxymetasone Degradation and Stability

Forced Degradation Studies and Induced Formation Mechanisms

Forced degradation, or stress testing, exposes a drug substance to conditions more severe than accelerated stability studies, such as high temperature, humidity, and various pH levels, to predict its degradation pathways. nih.govbiomedres.us Studies on the parent compound, Desoximetasone (B1670307), provide insights into the potential stability of its 21-dehydroxy analog.

In forced degradation studies, Desoximetasone has been found to be stable under acidic hydrolysis conditions. researchgate.net This stability suggests that the core structure of 21-Dehydroxy Desoxymetasone is also likely resistant to degradation in an acidic environment. Generally, hydrolysis is a common degradation pathway for many pharmaceuticals when exposed to a wide range of pH. nih.govscispace.com

Similar to acidic conditions, Desoximetasone has demonstrated stability against basic hydrolysis. researchgate.net However, corticosteroids that possess a 20-keto-21-hydroxyl side chain can undergo autooxidation under strongly alkaline conditions. researchgate.net This process can lead to several degradants, including a 17-carboxylic acid derivative. researchgate.netscirp.org Although this compound lacks the C-21 hydroxyl group, the general susceptibility of the steroid D-ring to base-catalyzed reactions warrants consideration.

Oxidative stress is a significant degradation pathway for corticosteroids. uu.nlnih.gov Studies have shown that Desoximetasone undergoes slight degradation under oxidative conditions. researchgate.net The primary degradation products identified for corticosteroids like Desoximetasone and Triamcinolone Acetonide often include a 21-aldehyde. researchgate.netuu.nl For Desoximetasone specifically, a previously unreported 21-aldehyde has been identified as a degradation product. researchgate.net Another degradation product found for Desoximetasone is an anhydride (B1165640). researchgate.netuu.nl The formation of these products is often mediated by the presence of trace metals and molecular oxygen. researchgate.netuu.nl

Table 1: Oxidative Degradants of Related Corticosteroids

| Parent Compound | Stress Condition | Major Degradation Products |

|---|---|---|

| Desoximetasone | Oxidative | 21-Aldehyde, Anhydride researchgate.netuu.nl |

| Triamcinolone Acetonide | Oxidative | 21-Aldehyde, 17-Carboxylic Acid researchgate.net |

This table is interactive and can be sorted by column.

Dehydration reactions are a potential degradation pathway for steroids that contain hydroxyl groups. rsc.org While the C-21 position of this compound lacks a hydroxyl group, understanding dehydration mechanisms in related steroids is important. For instance, the dehydroxylation at the C-21 position of other steroids can proceed via a dehydration mechanism. rsc.org In other parts of the steroid nucleus, such as the 9α-hydroxy position, dehydration is a known reaction to form a double bond between positions 9 and 11. google.com

Impurity Formation Research in Steroidal Compounds

The formation of impurities during the manufacturing process and storage of pharmaceuticals is a critical concern. These impurities can arise from various interactions between the drug substance and solvents or excipients.

The presence of methanol (B129727), either as a residual solvent or as part of the formulation, can lead to the formation of methoxy (B1213986) impurities in corticosteroids. scirp.orgscirp.org For example, the corticosteroid Desonide is known to form a methoxy degradant. scirp.orgscirp.org This impurity can be generated from a 21-dehydro intermediate which then reacts with a methanol group. scirp.orgscirp.org The formation of surface methoxy species on catalysts is a known phenomenon in organic chemistry, highlighting the reactivity of methanol. researchgate.netresearchgate.net Given the structural similarities among corticosteroids, it is plausible that this compound could also be susceptible to the formation of methoxy impurities if methanol is present.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Desoximetasone |

| 21-aldehyde |

| Anhydride |

| 17-carboxylic acid |

| Triamcinolone Acetonide |

| Hydrocortisone (B1673445) |

| 21-Dehydrohydrocortisone |

| Desonide |

Mechanistic Insights into C-21 Position Reactivity

The C-21 position of the corticosteroid skeleton is a focal point of chemical reactivity and a primary site for degradation. In desoximetasone, the C-21 hydroxyl group is susceptible to various reactions that can lead to the formation of impurities, including this compound. One proposed mechanism for corticosteroid degradation involves the formation of a steroid-glyoxal, an aldehyde group at the C-21 position. oatext.com This aldehyde can readily form Schiff bases with reactive carbonyl groups, leading to irreversible bonding and the formation of stable haptens. oatext.com

Table 1: Observed Degradation Products at the C-21 Position for Corticosteroids

| Compound | Observed Degradation Product/Intermediate |

|---|---|

| Desoximetasone | 21-Aldehyde |

| Desoximetasone | Anhydride Intermediate |

| Triamcinolone Acetonide | 21-Glyoxylic Ester |

Influence of Trace Organic Solvents on Impurity Formation

Trace organic solvents, remnants from the manufacturing process, can significantly influence the stability of an active pharmaceutical ingredient (API) and contribute to the formation of impurities. These residual solvents are not merely inert carriers but can actively participate in degradation reactions, affecting the impurity profile of the final drug product. The type and concentration of the solvent can alter reaction kinetics and equilibrium, potentially favoring specific degradation pathways that lead to the formation of compounds such as this compound.

For instance, protic solvents might facilitate hydrolytic degradation pathways, while residual reagents or catalysts could promote oxidation or other transformations. The investigation of impurity formation during process development often involves screening various solvents to identify those that minimize the generation of unwanted by-products. nih.gov While specific studies detailing the direct influence of particular solvents on the formation of this compound are not extensively published, the general principles of solvent-mediated degradation are well-established in pharmaceutical chemistry. Controlling the levels of residual solvents is a critical aspect of quality control to ensure the purity and stability of the final drug product. synthinkchemicals.com

Table 2: Potential Influence of Residual Solvent Types on Impurity Formation

| Solvent Type | Potential Influence on Degradation | Example Impurity Type |

|---|---|---|

| Protic (e.g., Alcohols, Water) | May facilitate hydrolysis of ester groups or other labile functionalities. | Hydrolysis products |

| Aprotic (e.g., Acetonitrile (B52724), THF) | Can influence reaction rates and solubility of reactants and intermediates. | By-products from synthesis |

Stability-Indicating Method Development in Research

The development of a stability-indicating analytical method is crucial for accurately assessing the purity of a drug substance and its formulated product over time. Such a method must be capable of separating the intact API from its process-related and degradation-related impurities. nih.gov For desoximetasone, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. researchgate.netresearchgate.net

The validation process involves subjecting the drug to forced degradation (stress testing) under various conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netnih.govresearchgate.net This intentional degradation generates impurities and demonstrates the method's specificity by showing that the resulting degradant peaks are well-resolved from the main desoximetasone peak. nih.gov A key aspect of this validation is the mass balance calculation, which should be close to 100%, ensuring that all degradation products are accounted for. researchgate.net These analytical methods typically utilize a C18 column with gradient elution and UV detection to achieve the necessary separation and quantification of desoximetasone and its impurities. researchgate.netresearchgate.net The successful development of such a method allows for the reliable monitoring of drug product stability and the establishment of an appropriate shelf-life. nih.gov

Table 3: Typical Parameters for a Stability-Indicating RP-HPLC Method for Desoximetasone

| Parameter | Typical Specification |

|---|---|

| Column | C18, 75 mm x 4.6 mm, 3.5 µm |

| Detection Wavelength | 240 nm |

| Elution Mode | Linear Gradient |

| Validation Studies | Forced degradation (acid, base, oxidative, thermal, photolytic) |

Differentiation of Process-Related versus Degradation-Related Impurities

In pharmaceutical quality control, impurities are categorized based on their origin: process-related or degradation-related. synthinkchemicals.com Understanding this distinction is fundamental to controlling impurities and ensuring drug safety and efficacy.

Process-Related Impurities (PRIs) are substances that arise during the manufacturing process. synthinkchemicals.com Their sources include raw materials, unreacted intermediates, by-products of the synthesis, solvents, and catalysts. synthinkchemicals.com These impurities are typically managed through process optimization and quality control of starting materials. synthinkchemicals.com

Degradation-Related Impurities (DRIs) , also known as degradation products, are compounds that form when the drug substance or drug product undergoes chemical changes during storage. synthinkchemicals.com This degradation is often induced by exposure to environmental factors such as light, temperature, moisture, or pH changes. synthinkchemicals.com

This compound is identified as an impurity of desoximetasone. synthinkchemicals.comveeprho.com Its classification as either process-related or degradation-related depends on its formation pathway. If it is formed as a by-product during the chemical synthesis of desoximetasone, it is a PRI. Conversely, if its concentration increases over time in the final product during stability studies, particularly under stress conditions, it is confirmed as a DRI. researchgate.netsynthinkchemicals.com Stability-indicating methods are essential for monitoring the formation of DRIs throughout the product's shelf life. synthinkchemicals.com

Table 4: Comparison of Process-Related and Degradation-Related Impurities

| Aspect | Process-Related Impurities (PRIs) | Degradation-Related Impurities (DRIs) |

|---|---|---|

| Origin | Arise from the manufacturing process. synthinkchemicals.com | Form during storage or degradation of the drug. synthinkchemicals.com |

| Source | Raw materials, intermediates, solvents, catalysts. synthinkchemicals.com | Exposure to light, heat, moisture, pH changes. synthinkchemicals.com |

| Time of Formation | During synthesis and production stages. synthinkchemicals.com | Post-manufacture, during storage and handling. synthinkchemicals.com |

| Detection | Characterized during process development and validation. synthinkchemicals.com | Characterized as part of ongoing stability studies. synthinkchemicals.com |

| Control Strategy | Process optimization, raw material quality control. synthinkchemicals.com | Proper formulation, packaging, and storage conditions. synthinkchemicals.com |

Structure Activity Relationship Studies and Derivatization Approaches for 21 Dehydroxy Desoxymetasone Analogs

Elucidating Structure-Activity Relationships (SAR) in Corticosteroid Analogs

The biological activity of corticosteroids is intrinsically linked to their three-dimensional structure. The foundational steroid nucleus, a four-ring structure, serves as a scaffold for various functional groups that dictate the molecule's interaction with steroid receptors. mdpi.combritannica.com Elucidating the structure-activity relationships (SAR) involves systematically analyzing how modifications to this scaffold influence the drug's pharmacological profile.

Impact of Steroid Structure Modifications on Receptor Binding

The primary mechanism of action for corticosteroids involves binding to intracellular glucocorticoid receptors (GR). The affinity of this binding is a critical determinant of the compound's potency and is highly sensitive to the steroid's chemical architecture. researchgate.net The rigid framework of the steroid nucleus allows it to penetrate cell membranes and interact with these receptors. nih.gov

Several key structural features are known to significantly influence receptor binding affinity:

Ring A Modifications: The presence of a double bond between carbons 1 and 2 (Δ¹) in the A-ring, a feature that distinguishes Prednisolone (B192156) from Hydrocortisone (B1673445), enhances glucocorticoid activity. uomustansiriyah.edu.iqresearchgate.net The 3-keto group is also considered essential for both glucocorticoid and mineralocorticoid activities. youtube.com

Ring B and C Modifications: The introduction of a fluorine atom at the 9α-position dramatically increases both anti-inflammatory and salt-retaining activities. uomustansiriyah.edu.iq The hydroxyl group at the 11β-position is crucial for potent receptor binding and agonist activity; its absence or conversion to a keto group (as in cortisone) reduces potency. nih.govnih.gov

Ring D Modifications: Substitutions at the 16-position can differentiate between glucocorticoid and mineralocorticoid effects. For instance, introducing a 16α-methyl group, as seen in Desoximetasone (B1670307), enhances anti-inflammatory potency while minimizing mineralocorticoid side effects. wikipedia.org The 17α-hydroxyl group is also a key contributor to binding specificity for the glucocorticoid receptor. researchgate.net

The following table summarizes the impact of common structural modifications on corticosteroid receptor binding and activity.

| Modification | Example Compound(s) | Effect on Activity |

| C1-C2 Double Bond (Δ¹) | Prednisolone, Dexamethasone (B1670325), Desoximetasone | Increases glucocorticoid and anti-inflammatory potency. |

| 9α-Fluoro Group | Dexamethasone, Fludrocortisone, Desoximetasone | Potentiation of both glucocorticoid and mineralocorticoid activity. |

| 11β-Hydroxyl Group | Hydrocortisone, Dexamethasone | Essential for high-affinity binding and potent glucocorticoid activity. |

| 16α/β-Methyl Group | Dexamethasone (16α), Betamethasone (16β), Desoximetasone (16α) | Increases anti-inflammatory activity and virtually eliminates mineralocorticoid activity. |

| 17α-Hydroxyl Group | Hydrocortisone, Prednisolone, Dexamethasone | Important for glucocorticoid activity; its absence is a feature of mineralocorticoids. |

Effects of Structural Changes on Receptor Activation Profiles

Binding to the glucocorticoid receptor is the initial step; the subsequent activation of the receptor dictates the cellular response. Upon ligand binding, the receptor undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus. frontiersin.orgmdpi.com

In the nucleus, the activated receptor can modulate gene expression through two primary mechanisms:

Transactivation: The receptor dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased transcription of anti-inflammatory genes. acs.orgmdpi.com

Transrepression: The monomeric receptor interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby repressing the expression of inflammatory genes. frontiersin.orgacs.org

It is widely postulated that the desirable anti-inflammatory effects of corticosteroids are mediated primarily through transrepression, while many adverse effects are linked to transactivation. acs.org Structural modifications to the steroid can influence the conformational state of the activated receptor, thereby altering the balance between these two pathways. This has led to the concept of "dissociated" agonists or selective glucocorticoid receptor modulators (SEGRMs), which are designed to preferentially induce transrepression over transactivation. nih.govrsc.org The goal is to develop compounds that retain anti-inflammatory efficacy with a reduced side-effect profile. nih.gov

Design and Synthesis of Novel Corticosteroid Analogs

The design and synthesis of new corticosteroid analogs are driven by the quest for improved therapeutic profiles, specifically enhanced potency and selectivity. nih.gov This involves the strategic application of the SAR principles to create molecules with optimized interactions with the glucocorticoid receptor and a reduced affinity for other steroid receptors, such as the mineralocorticoid receptor (MR).

Exploration of Potency and Selectivity Modulations

The potency of a corticosteroid is a measure of its therapeutic effect at a given concentration. Synthetic modifications have led to compounds with significantly higher anti-inflammatory potency compared to the endogenous glucocorticoid, hydrocortisone. uomustansiriyah.edu.iq For instance, the combination of a 9α-fluoro group and a 16α-methyl group in Dexamethasone results in a compound with approximately 25-30 times the anti-inflammatory potency of hydrocortisone. gpnotebook.com

Selectivity is equally important. High affinity for the mineralocorticoid receptor leads to undesirable side effects like sodium and water retention. Structural features such as 16-methylation are key to designing analogs with high GR selectivity and negligible MR activity. uomustansiriyah.edu.iq

The relative potencies of several common corticosteroids are presented in the table below, using hydrocortisone as the baseline.

| Compound | Relative Anti-inflammatory Potency | Relative Mineralocorticoid Potency |

| Hydrocortisone | 1 | 1 |

| Prednisolone | 4 | 0.8 |

| Methylprednisolone | 5 | 0.5 |

| Dexamethasone | 25-30 | 0 |

| Betamethasone | 25-30 | 0 |

| Desoximetasone | High (Topical) | Very Low |

Strategic Modification of the Steroid Nucleus

The synthesis of novel analogs often involves multi-step chemical or chemoenzymatic modifications of the core steroid structure. rsc.orgacs.org Key strategies include:

Dehydrogenation: The introduction of a double bond at the C1-C2 position is a common and effective strategy to boost anti-inflammatory activity. researchgate.net

Halogenation: Adding fluorine at the 9α-position is a classic approach to increase potency. uomustansiriyah.edu.iq Further halogenation at other positions, such as 6α, can also modulate activity. wikipedia.org

Alkylation: The addition of methyl groups at the 6α or 16α/β positions is used to enhance anti-inflammatory effects and improve the selectivity profile by reducing mineralocorticoid action. uomustansiriyah.edu.iq

Hydroxylation and Acylation: Enzymatic modifications can introduce hydroxyl groups at various positions on the steroid nucleus, creating new precursors for further synthesis. rsc.org Subsequent acylation of these hydroxyl groups can alter the compound's pharmacokinetic properties. rsc.org

Investigation of Side Chain Modifications

The C17 side chain is a critical site for modification in the design of novel corticosteroid analogs. youtube.comacs.org The typical hydroxyacetyl side chain found in hydrocortisone and prednisolone can be altered to fine-tune the drug's properties.

Esterification of the C21-hydroxyl group is a common strategy to create prodrugs with increased lipophilicity, which can enhance skin penetration for topical applications. uomustansiriyah.edu.iq More complex modifications at the C17 position, such as the creation of 17α-esters or 17β-carboxamides, are areas of active research. nih.govacs.org These approaches can lead to the development of "antedrugs" or soft steroids, which are designed to be active locally but are rapidly metabolized into inactive forms upon entering systemic circulation, thereby reducing the risk of systemic side effects. nih.gov

The compound 21-Dehydroxy Desoxymetasone, also known as Desoximetasone 21-aldehyde, features an aldehyde group at the C21 position instead of the more common hydroxyl group. nih.govacanthusresearch.com This represents an oxidation of the terminal carbon of the side chain. Such oxidation can be a step in the metabolic breakdown of a corticosteroid or a deliberately synthesized feature. nih.gov The modification of this C21 position from a hydroxyl to an aldehyde significantly alters the chemical properties of the side chain, which in turn influences its interaction with the receptor and its metabolic stability.

Derivatization Strategies for Analytical and Biochemical Research

In the analytical and biochemical study of this compound and its analogs, derivatization is a critical chemical strategy employed to modify the molecule's physicochemical properties. nih.gov This process is often necessary because many steroids, including this compound, may exhibit poor ionization efficiency, thermal instability, or insufficient retention in chromatographic systems in their native form. nih.govlongdom.org Derivatization involves converting a functional group, such as a hydroxyl or carbonyl group on the steroid backbone, into a new moiety with more favorable analytical characteristics. longdom.org These strategies are pivotal for enhancing sensitivity, improving separation of closely related isomers, and enabling more robust and reliable quantification in complex biological matrices. nih.govacs.orgresearchgate.net

Enhancing Ion Mobility Separation through Derivatization

Ion mobility-mass spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation beyond chromatography and mass-to-charge ratio. clemson.edunih.gov However, structurally similar steroid isomers, which may be present in samples containing analogs of this compound, often have very similar collision cross-sections (CCS), making them difficult to resolve with IM-MS alone. acs.orgcleancompetition.org

For steroids possessing hydroxyl groups, such as potential metabolites or analogs of this compound, 1,1'-carbonyldiimidazole (B1668759) (CDI) serves as an effective derivatizing agent. acs.orgresearchgate.net CDI reacts with hydroxyl groups to form imidazole (B134444) carbamate (B1207046) derivatives. acs.orgresearchgate.net This reaction is particularly useful for distinguishing between stereoisomers where the only difference is the spatial orientation of a hydroxyl group. acs.org The addition of the CDI moiety can exaggerate the subtle conformational differences between epimers, leading to a significant increase in their ion mobility resolution. acs.orgnih.gov Research on other steroid stereoisomer pairs, such as testosterone/epitestosterone, has shown that CDI derivatization can result in an increased resolution with a change in collision cross-section (ΔCCS) greater than 15%. acs.orgresearchgate.netnih.gov This approach allows for more accurate identification and differentiation of isomers that would otherwise be indistinguishable by mass spectrometry alone. acs.org

The carbonyl group present in the A-ring of this compound and many of its analogs is a prime target for derivatization using Girard's Reagent P (GP). acs.org GP is a hydrazine-containing reagent that specifically reacts with ketones and aldehydes to form hydrazones. nih.govupenn.edu A key feature of GP is that it contains a permanently positive-charged quaternary amine. acs.orgresearchgate.netnih.gov While this derivatization does not typically provide significant benefits for separating stereoisomers via ion mobility due to the planar nature of the carbonyl group, its primary advantage lies in improving ionization efficiency. acs.orgupenn.edu The fixed positive charge ensures that the steroid derivative is readily detected in positive-ion mode mass spectrometry, which is a major benefit for subsequent analysis. acs.orgresearchgate.netnih.gov

Improving Mass Spectrometry Sensitivity via Derivatization

A significant challenge in the analysis of steroids like this compound is their often low ionization efficiency in common mass spectrometry ion sources like electrospray ionization (ESI). longdom.orgresearchgate.net Chemical derivatization is a highly effective method to overcome this limitation and enhance detection sensitivity. researchgate.netresearchgate.netnih.gov The strategy involves attaching a chemical tag to the steroid that has a high proton affinity or a permanent charge, thereby increasing the signal intensity in the mass spectrometer. researchgate.netnih.gov

For instance, the aforementioned Girard's Reagent P introduces a pre-charged quaternary amine group, which significantly boosts the ionization efficiency and, consequently, the analytical sensitivity. acs.orgresearchgate.netthermofisher.com Other reagents, such as dansyl chloride, can be used to derivatize hydroxyl groups, introducing a tertiary amino group that is easily protonated, leading to a stronger signal. researchgate.netddtjournal.com These methods can lower the limits of detection by orders of magnitude, enabling the quantification of trace amounts of steroid analogs in biological samples. thermofisher.comjst.go.jp

Table 1: Common Derivatization Reagents for Enhancing MS Sensitivity of Steroids

| Reagent | Target Functional Group | Effect on Ionization | Reference |

|---|---|---|---|

| Girard's Reagent P | Carbonyl (Ketone) | Introduces a permanent positive charge. | acs.org |

| Girard's Reagent T | Carbonyl (Ketone) | Introduces a permanent positive charge. | nih.gov |

| Dansyl Chloride | Hydroxyl, Phenol | Introduces an easily protonated tertiary amine. | researchgate.net |

| 2-Hydrazinopyridine | Carbonyl (Ketone) | Introduces a proton-affinitive pyridyl group. | jst.go.jp |

| Isonicotinoyl Azide | Hydroxyl | Introduces a proton-affinitive pyridyl group. | jst.go.jp |

Derivatization for Enhanced Chromatographic Retention and Stability

In addition to improving detection, derivatization is also employed to modify the chromatographic behavior of this compound analogs. nih.gov For gas chromatography (GC), derivatization is often essential to increase the volatility and thermal stability of steroids. nih.govnih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert hydroxyl groups into more volatile and stable trimethylsilyl (B98337) (TMS) ethers, which prevents degradation at the high temperatures used in GC and improves peak shape. nih.gov

In liquid chromatography (LC), while not always required for volatility, derivatization can be used to alter the polarity of the analyte to improve retention and separation on a given column. nih.gov By strategically choosing a derivatizing agent, the retention time of a steroid can be shifted to avoid co-elution with interfering substances from the sample matrix, leading to a cleaner and more accurate analysis. clemson.edu

Molecular and Biochemical Mechanisms of 21 Dehydroxy Desoxymetasone Activity

Glucocorticoid Receptor (GR) Agonism and Binding Affinity Studies

As a glucocorticoid, 21-Dehydroxy Desoxymetasone functions as an agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor subfamily 3, group C, member 1 (NR3C1). medchemexpress.com The binding affinity of a corticosteroid to the GR is a critical determinant of its potency. While specific binding affinity studies for this compound are not extensively detailed in publicly available literature, inferences can be drawn from studies on related compounds. For instance, the substitution of a hydroxyl group at the C-21 position is known to influence binding affinity. nih.gov Generally, the presence of a 21-hydroxyl group tends to increase the binding affinity for the GR. nih.gov Therefore, its absence in this compound might suggest a potentially lower binding affinity compared to its 21-hydroxylated counterpart, Desoximetasone (B1670307). However, other molecular modifications can also significantly impact this affinity. nih.gov

| Compound | Structural Feature of Interest | General Impact on GR Binding Affinity |

|---|---|---|

| Generic Corticosteroid | Presence of 21-OH group | Increases affinity nih.gov |

| This compound | Absence of 21-OH group | Potentially lower affinity than 21-hydroxylated analogs |

| 21-Esters | Esterification at C-21 | Lower binding affinity than the parent alcohol nih.gov |

The mechanism of action for this compound begins in the cytoplasm of target cells. In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a large multi-protein complex that includes heat shock proteins (HSPs) such as Hsp90 and other chaperones. medchemexpress.comnih.gov

Upon entering the cell, this compound binds to the ligand-binding domain of the GR. This binding event triggers a conformational change in the receptor, leading to its dissociation from the inhibitory protein complex. nih.gov The now activated receptor-ligand complex exposes a nuclear localization signal. This allows the complex to be transported from the cytoplasm into the nucleus via nuclear transport factors. medchemexpress.comnih.gov This nuclear translocation is a crucial step, as it enables the complex to interact with DNA and regulate gene transcription. nih.gov

Once inside the nucleus, the this compound-GR complex primarily exerts its anti-inflammatory effects by modulating gene transcription. nih.gov The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. nih.gov

This binding can lead to the transcriptional activation (transactivation) of genes that encode anti-inflammatory proteins. nih.govmdpi.com These proteins include annexin (B1180172) A1 (formerly known as lipocortin-1), mitogen-activated protein kinase phosphatase-1 (MKP-1), and glucocorticoid-induced leucine (B10760876) zipper (GILZ). mdpi.com By increasing the expression of these molecules, glucocorticoids can effectively dampen the inflammatory response.

In addition to upregulating anti-inflammatory genes, a key mechanism of glucocorticoids like this compound is the suppression of pro-inflammatory gene expression. This process, often referred to as transrepression, involves the GR complex interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govresearchgate.net

By inhibiting these pro-inflammatory transcription factors, the expression of various cytokines, chemokines, and adhesion molecules is reduced. researchgate.net Specifically, glucocorticoids have been shown to effectively suppress the production of potent pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govoncotarget.comnih.gov Studies on the related compound dexamethasone (B1670325) have demonstrated a dose-dependent inhibition of both spontaneous and lipopolysaccharide (LPS)-induced production of these cytokines in various cell types. nih.govresearchgate.net

| Cytokine | General Effect of Glucocorticoid Treatment | Underlying Mechanism |

|---|---|---|

| TNF-α | Suppression of expression and secretion nih.govoncotarget.com | Inhibition of transcription factors (e.g., NF-κB, AP-1), inactivation of TACE researchgate.netoncotarget.com |

| IL-6 | Suppression of expression and secretion nih.gov | Inhibition of transcription factors (e.g., NF-κB) researchgate.net |

Inflammatory Pathway Modulation

Beyond direct genomic effects, this compound also modulates key inflammatory pathways, leading to a reduction in the synthesis of potent inflammatory mediators.

A pivotal anti-inflammatory action of glucocorticoids is the inhibition of phospholipase A2 (PLA2) enzymes. droracle.ai This is not a direct inhibition, but rather an indirect effect mediated by the induction of PLA2-inhibitory proteins, most notably annexin A1. droracle.ainih.gov By binding to the GR and promoting the transcription of the annexin A1 gene, this compound increases the cellular levels of this inhibitory protein.

Annexin A1 then interferes with the activity of PLA2, preventing it from hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid. droracle.ai Since arachidonic acid is the precursor for a wide array of inflammatory mediators, its reduced availability is a key step in the anti-inflammatory cascade initiated by glucocorticoids. researchgate.net

The inhibition of phospholipase A2 activity directly leads to a decreased production of arachidonic acid. nih.gov This, in turn, curtails the synthesis of two major classes of inflammatory mediators: prostaglandins (B1171923) and leukotrienes.

Arachidonic acid is metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins and by lipoxygenase (LOX) enzymes to produce leukotrienes. researchgate.net These molecules are potent mediators of inflammation, contributing to vasodilation, increased vascular permeability, pain, and chemotaxis of immune cells. By limiting the availability of the common precursor, this compound effectively reduces the downstream production of both prostaglandins and leukotrienes, thereby alleviating the signs and symptoms of inflammation. nih.gov

Induction of Phospholipase A2 Inhibitory Proteins (Lipocortins)

The anti-inflammatory action of corticosteroids like Desoximetasone is largely attributed to their ability to induce the synthesis of phospholipase A2 (PLA2) inhibitory proteins, known collectively as lipocortins. drugbank.compatsnap.com The mechanism is initiated when the corticosteroid penetrates a target cell and binds to intracellular glucocorticoid receptors. patsnap.com This binding event causes a conformational change in the receptor, activating it. The activated steroid-receptor complex then translocates into the cell's nucleus. drugbank.compatsnap.com

Within the nucleus, the complex interacts with specific DNA sequences termed glucocorticoid response elements (GREs), which modulates the transcription of target genes. patsnap.com This process upregulates the production of anti-inflammatory proteins, most notably lipocortin-1 (also known as annexin-1). drugbank.comnih.gov These inhibitory proteins play a crucial role in controlling the biosynthesis of potent inflammatory mediators, such as prostaglandins and leukotrienes. drugbank.com They exert this control by inhibiting the activity of the phospholipase A2 enzyme. patsnap.com PLA2 is responsible for releasing arachidonic acid, the common precursor for these inflammatory molecules, from membrane phospholipids. drugbank.compatsnap.com By preventing the release of arachidonic acid, the entire inflammatory cascade is suppressed at a foundational level.

Research into related glucocorticoids, such as dexamethasone, has further elucidated this process, identifying multiple phospholipase A2-inhibitory proteins (PLIPs) induced by the steroid, with varying molecular weights. nih.gov

Table 1: Dexamethasone-Induced Phospholipase A2-Inhibitory Proteins (PLIPs) in Mouse Thymocytes

| PLIP Peak | Molecular Weight (Daltons) |

|---|---|

| 1 | 55,000 |

| 2 | 40,000 |

| 3 | 28,000 |

| 4 | 15,000 |

Data sourced from studies on dexamethasone, a related glucocorticoid. nih.gov

Effects on Cellular Processes in Research Models

In various research models, corticosteroids demonstrate significant effects on cellular proliferation and inflammation. These actions are central to their therapeutic utility in dermatology.

Investigation of Epidermal Mitoses Reduction

A key characteristic of potent corticosteroids, including Desoximetasone, is their antiproliferative effect on skin cells. patsnap.com In pathological conditions such as psoriasis, there is a hyperproliferation of keratinocytes, leading to the characteristic plaques. Desoximetasone has been shown to inhibit this excessive cell division. patsnap.com While the precise and complete mechanism of this anti-mitotic action is not fully understood, it is a recognized and crucial component of its therapeutic effect, contributing to the normalization of the epidermis in hyperproliferative dermatoses. patsnap.comdrugs.com This action is linked to the broader anti-inflammatory and vasoconstrictive properties of the compound. drugs.com

Metabolic Pathway Research in Related Steroids

Once absorbed through the skin, topical corticosteroids such as Desoximetasone enter systemic circulation and are subject to pharmacokinetic pathways similar to those of internally administered steroids. drugbank.comdrugs.comdrugs.com The primary site of metabolism for these compounds is the liver. drugs.comdrugs.comfda.gov Following metabolic transformation, the resulting metabolites are excreted from the body, primarily by the kidneys into the urine, with a smaller fraction being excreted into the bile. drugbank.comdrugs.com Pharmacokinetic studies using radiolabeled Desoximetasone have confirmed that after topical application, the compound and its metabolites are eliminated via both urine and feces. drugs.com

Cytochrome P450 Enzyme Interactions and Metabolism Inhibition Studies

The metabolism of steroids is heavily dependent on the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are critical for both the biosynthesis and the catabolism of endogenous and synthetic steroids. nih.gov Research has identified Desoximetasone as a substrate for the Cytochrome P450 3A4 (CYP3A4) enzyme. mdpi.com

Studies on the closely related synthetic glucocorticoid, Dexamethasone, have shown that it is extensively metabolized by CYP3A4 in human liver microsomes, with the primary metabolic reaction being 6-hydroxylation. nih.govresearchgate.net The significant role of this pathway is highlighted by research indicating that the inhibition of CYP3A4 can potentiate the therapeutic effects of Desoximetasone. mdpi.com This suggests that slowing its metabolic inactivation can increase its local activity. mdpi.com Various compounds are known to inhibit this metabolic process.

Table 2: Effects of Inhibitors on Dexamethasone 6-Hydroxylation (CYP3A4 Activity)

| Inhibitor | Concentration | Effect on 6-Hydroxylation |

|---|---|---|

| Ketoconazole | 3 µM | Complete inhibition |

| Ellipticine | Not specified | Marked inhibition |

| Gestodene | Not specified | Marked inhibition |

Data from in vitro studies on Dexamethasone metabolism in human liver microsomes. researchgate.net

Furthermore, glucocorticoids can also act as regulators of CYP enzyme expression through their interaction with the glucocorticoid receptor, adding another layer of complexity to their metabolic interactions. drugbank.comingentaconnect.com

Biosynthesis and In Vitro Metabolism of Steroidal Analogs

The biosynthesis of all steroid hormones originates from cholesterol. reactome.org The conversion of cholesterol to pregnenolone (B344588) is a critical, rate-limiting step in the production of all subsequent steroids. nih.gov The specific steroid produced is then determined by the tissue-specific expression of various enzymes, many of which are from the cytochrome P450 family. reactome.orgnih.gov

In vitro metabolism studies using human liver fractions have been instrumental in identifying the metabolic fate of steroidal analogs like Dexamethasone. nih.govresearchgate.net These laboratory studies have identified several key metabolites.

Table 3: Identified Metabolites of Dexamethasone from In Vitro Human Liver Studies

| Metabolite Name | Abbreviation | Metabolic Process |

|---|---|---|

| 6β-hydroxydexamethasone | 6β-OH-DEX | 6-hydroxylation |

| 6α-hydroxydexamethasone | 6α-OH-DEX | 6-hydroxylation |

| 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione | 9α-F-A | Side-chain cleavage |

| 6-hydroxy-9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione | 6-hydroxy-9α-F-A | Side-chain cleavage & 6-hydroxylation |

Data from analysis of human liver microsomal incubations. researchgate.net

Comparative in vitro studies have also revealed significant species-dependent differences in metabolic profiles, underscoring the importance of using human-derived systems for metabolic research. nih.gov For example, 6-hydroxylation activity was found to be highest in hamsters and was notably sex-specific in rats (male >> female), a variance not observed in humans. nih.gov

Characterization of Molecular Pathways Downstream of Crucial Metabolic Processes

The metabolic processing of a steroid is a crucial determinant of its biological activity. Metabolism by CYP enzymes can lead to either the inactivation of the compound or, in some cases, its conversion to a more or less active form. nih.gov This directly impacts the intensity and duration of the steroid's physiological and pharmacological effects. nih.gov

The primary molecular pathway downstream of a corticosteroid's action begins with its binding to the glucocorticoid receptor. libretexts.org The subsequent translocation of the activated receptor complex to the nucleus and its binding to GREs on the DNA is the central event that triggers changes in gene expression. patsnap.com This signaling cascade results in the suppression of pro-inflammatory genes, reducing the production of cytokines like interleukins and tumor necrosis factor-alpha (TNF-α), and inhibiting the synthesis of prostaglandins. patsnap.com

The metabolic processes, particularly inactivation via CYP3A4, serve as a termination signal for this pathway. By converting the active steroid into inactive metabolites, these enzymes effectively end the downstream signaling, allowing for the precise regulation of the anti-inflammatory response. Therefore, the metabolic fate of the steroid is intrinsically linked to the control of its downstream molecular effects.

Advanced Analytical and Spectroscopic Characterization Techniques for 21 Dehydroxy Desoxymetasone

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are fundamental tools for the analysis of 21-Dehydroxy Desoxymetasone. These methods offer the high resolution and sensitivity required to distinguish between structurally similar steroid compounds.

High-Performance Liquid Chromatography (HPLC) Development and Validation

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted method for the routine analysis and stability testing of Desoximetasone (B1670307) and its impurities, including this compound. researchgate.nettandfonline.comresearchgate.netjddtonline.info The development of a robust, stability-indicating HPLC method requires careful optimization of several key parameters to achieve adequate separation and reliable quantification. researchgate.netnih.gov

The successful separation of this compound from Desoximetasone and other process-related impurities is highly dependent on the selection and optimization of chromatographic conditions. jddtonline.infonih.gov

Column Selection: C18 (octadecylsilyl) columns are predominantly used for the analysis of these corticosteroids due to their hydrophobic stationary phase, which provides effective separation for moderately polar compounds like steroids. researchgate.nettandfonline.com Specific column dimensions and particle sizes are chosen to balance resolution, analysis time, and backpressure. For example, columns such as a C18 Cosmosil (250mm x 4.6mm, 5µm particle size) or shorter columns (75 mm × 4.6 mm, 3.5 µm) have been successfully employed. tandfonline.comresearchgate.netjddtonline.info

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic modifier. Methanol (B129727) and acetonitrile (B52724) are common organic solvents used, while the aqueous phase is often acidified to improve peak shape and resolution. researchgate.netjddtonline.info A mobile phase of methanol and water, with the pH adjusted to 3 using 0.1% orthophosphoric acid, has been shown to provide good separation. researchgate.netjddtonline.infojddtonline.info The ratio of the organic to the aqueous phase is a critical parameter that is adjusted to control the retention and elution of the analytes. jddtonline.info

Flow Rate: The flow rate of the mobile phase affects both the analysis time and the efficiency of the separation. A flow rate of 1.0 mL/min is commonly utilized in methods developed for Desoximetasone and its related substances. researchgate.netjddtonline.info

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Cosmosil (250mm x 4.6mm, 5µm) | researchgate.netjddtonline.info |

| Mobile Phase | Methanol and Water (20:80 v/v) with 0.1% Orthophosphoric Acid (pH 3) | researchgate.netjddtonline.infojddtonline.info |

| Flow Rate | 1.0 mL/min | researchgate.netjddtonline.info |

| Detection Wavelength | 240 nm | researchgate.nettandfonline.comresearchgate.net |

| Column Temperature | 25°C | ijnrd.org |

Ultraviolet (UV) detection is a standard technique used in conjunction with HPLC for the quantification of corticosteroids. The selection of an optimal detection wavelength is critical for achieving maximum sensitivity and specificity. For Desoximetasone and its related compounds, which possess chromophores within their structure, the maximum absorbance is typically found in the UV range. Research indicates that a detection wavelength of 240 nm provides excellent sensitivity for detecting and quantifying Desoximetasone and its degradation products. researchgate.nettandfonline.comresearchgate.netjddtonline.info In some methods, 254 nm has also been utilized. researchgate.net

When analyzing a sample containing multiple impurities with a wide range of polarities, an isocratic elution (constant mobile phase composition) may not provide adequate separation within a reasonable timeframe. In such cases, gradient elution is the preferred strategy. chromatographyonline.com This technique involves systematically changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. thermofisher.comyoutube.com

A linear gradient elution has been proven effective for separating Desoximetasone from its major degradants and process-related impurities. researchgate.nettandfonline.com By starting with a weaker mobile phase (lower organic content) and gradually increasing its strength, compounds that are strongly retained on the column can be eluted more quickly, resulting in sharper peaks and improved resolution between closely eluting substances like 21-Dehydroxy Desoximetasone and the parent drug. chromatographyonline.comyoutube.com This approach is essential for stability-indicating methods designed to resolve all potential degradation products from the main component. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation

While HPLC-UV is effective for separation and quantification, it does not provide definitive structural information. For the identification and structural elucidation of unknown impurities or degradation products like 21-Dehydroxy Desoximetasone, the coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is an indispensable and powerful analytical tool. researchgate.nettandfonline.comchemrxiv.orgchemrxiv.org LC-MS/MS combines the superior separation capabilities of LC with the high sensitivity and structural information provided by MS. semanticscholar.org This technique is crucial for identifying major degradants that may form during stability studies. researchgate.nettandfonline.com

Tandem mass spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis. In a typical workflow, the mass spectrometer first isolates a specific ion of interest (the precursor ion) from the mixture of compounds eluting from the LC column. This isolated precursor ion is then fragmented by collision with an inert gas, a process known as collision-activated dissociation (CAD). purdue.edu The resulting fragment ions (product ions) are then analyzed by a second mass analyzer, generating a product ion spectrum.

This fragmentation pattern serves as a structural fingerprint for the molecule. By analyzing the masses of the fragments and the neutral losses, chemists can deduce the structure of the precursor ion and, by extension, the original compound. purdue.edu This capability is invaluable for:

Mass Spectral Fragmentation Analysis for Impurity Identification

Mass spectrometry (MS) is an indispensable tool for the identification of low-level impurities in pharmaceutical substances. researchgate.net When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the determination of the molecular weight of impurities and provides structural information through fragmentation analysis.

For this compound, tandem mass spectrometry (MS/MS) is employed to generate a characteristic fragmentation pattern. The protonated molecule [M+H]⁺ of the parent compound, Desoximetasone, typically undergoes cleavage at various points of its steroidal structure. Common fragmentation pathways for corticosteroids like dexamethasone (B1670325), which is structurally similar, include the loss of water (H₂O), carbon monoxide (CO), and portions of the side chain. researchgate.net

In the case of an impurity like this compound, which differs from the parent drug by the absence of a hydroxyl group at the C21 position, the fragmentation pattern would be distinct. High-resolution mass spectrometry (HRMS) is critical in this analysis, as it provides accurate mass measurements that help determine the elemental composition of both the parent ion and its fragments, thereby confirming the identity of the impurity. researchgate.net The analysis of a major degradant of Desoximetasone has been successfully performed using LC-MS, demonstrating the power of this technique in identifying related substances. researchgate.net

A proposed fragmentation pathway for this compound would be compared against the fragmentation of the Desoximetasone reference standard. The initial molecular ion would reflect the mass difference due to the missing hydroxyl group. Subsequent fragment ions would help pinpoint the location of this modification.

Table 1: Illustrative Mass Spectral Fragmentation Data

| Compound | Proposed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Interpretation |

|---|---|---|---|

| Desoximetasone | 377.20 | 359, 341, 321 | Sequential losses of H₂O, CO, and side-chain fragments |

Note: The m/z values are theoretical and for illustrative purposes.

Ion Mobility Spectrometry for Isomer Separation

Isomers, which have the same molecular formula but different structural arrangements, can be notoriously difficult to separate using conventional chromatography alone. Ion Mobility Spectrometry (IMS) offers an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber.

IMS coupled with mass spectrometry (IM-MS) is particularly effective for separating steroid isomers. Even subtle differences in the three-dimensional structure of isomers like Desoximetasone and its isomer fluocortolone (B1672899) can result in different drift times, allowing for their resolution. This technique has been shown to significantly improve the separation of derivatized steroid hormone isomers. While this compound is not an isomer of Desoximetasone, IMS is crucial for separating it from any potential isomeric impurities that may be present and have the same exact mass. The collision cross-section (CCS) value derived from IMS measurements provides a unique physicochemical property that can further increase confidence in compound identification.

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are vital for the definitive structural elucidation of pharmaceutical compounds and their degradants.

Nuclear Magnetic Resonance (NMR) for Degradant Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation. For confirming the structure of a degradant like this compound, a suite of NMR experiments is employed. researchgate.net One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides information about the chemical environment of the hydrogen and carbon atoms in the molecule.

In the case of this compound, the ¹H NMR spectrum would show the absence of the signals corresponding to the protons on the C21 hydroxymethyl group, which would be present in the spectrum of Desoximetasone. Furthermore, the signals for neighboring protons would experience a shift in their chemical environment.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis

Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of this compound would be compared to that of Desoximetasone to identify key differences.

The most significant change would be related to the C-O stretching and O-H bending vibrations associated with the primary alcohol at the C21 position in Desoximetasone. permegear.com The absence of the characteristic broad O-H stretching band (typically around 3200-3500 cm⁻¹) and the C-O stretching band (around 1050 cm⁻¹) for the primary alcohol would be a key indicator of the 21-dehydroxylation. Other characteristic peaks for the corticosteroid backbone, such as the C=O stretching of the ketone groups and the C=C stretching of the unsaturated rings, would remain largely similar to the parent compound. researchgate.netresearchgate.net

Table 2: Key FTIR Absorption Bands for Structural Analysis

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected Observation in this compound |

|---|---|---|

| O-H Stretch (C21-OH) | 3200-3500 | Absent |

| C=O Stretch (Ketones) | 1650-1720 | Present |

| C=C Stretch (Alkene) | 1600-1680 | Present |

| C-O Stretch (C21-OH) | ~1050 | Absent |

Spectrophotometric Determination Methods (e.g., Colorimetric Assays)

Spectrophotometric methods, particularly colorimetric assays, offer a simple and cost-effective approach for the quantification of specific compounds. A method has been developed for the determination of Desoximetasone based on the formation of a colored hydrazone. This method involves a reaction with 1,4-dihydrazinophthalazine in the presence of hydrochloric acid, which, upon heating, produces a yellow product with a maximum absorption at 380 nm.

This assay relies on the presence of a ketone group in the steroid structure. Since this compound retains the core ketonic structures of the parent molecule, this colorimetric method could potentially be adapted for its determination. The molar absorptivity and the linear concentration range would need to be re-validated specifically for this compound.

Table 3: Parameters for a Spectrophotometric Assay

| Parameter | Value for Desoximetasone Assay |

|---|---|

| Reagent | 1,4-dihydrazinophthalazine |

| Wavelength (λmax) | 380 nm |

| Reaction Conditions | 85°C for 2 hours in HCl |